(+/-)-茉莉酸

描述

Jasmonic Acid Description Analysis

Jasmonic acid (JA) is a plant hormone that plays a crucial role in plant defense mechanisms against pathogenic microorganisms and herbivores. It is involved in the inducible chemical defense system of plants, where its synthesis can be triggered by exposure to elicitors such as fungal cell wall fragments . JA and its derivatives, including its methyl ester methyl jasmonate (MeJA), are structurally similar to mammalian eicosanoids and are implicated in plant wound and pathogen responses . These compounds are ubiquitous in land plants and are involved in numerous stress responses and developmental processes . JA is also known to modulate gene expression in response to various stresses, including heavy metal toxicity and cadmium stress , and plays a role in abiotic stress responses .

Synthesis Analysis

The biosynthesis of JA begins with the oxygenation of α-linolenic acid (α-LeA) or 16:3 fatty acid of chloroplast membranes, leading to the formation of 12-oxo-phytodienoic acid (OPDA) as an intermediate compound. This process occurs in chloroplasts, peroxisomes, and the cytosol . In some plants, OPDA and its derivatives are the final products active in a conserved signaling pathway . The synthesis of JA is also rapidly induced in response to cadmium stress, which subsequently increases JA concentration in plant roots .

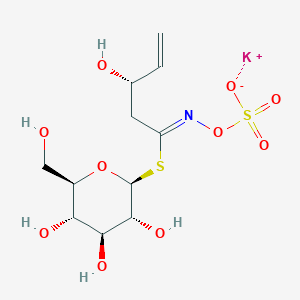

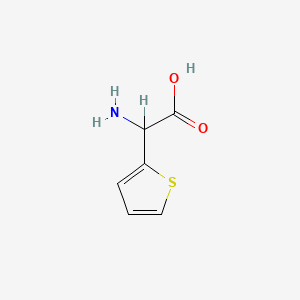

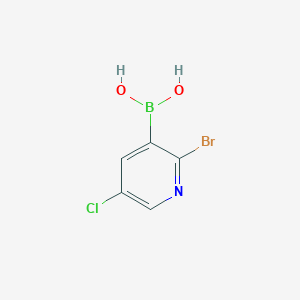

Molecular Structure Analysis

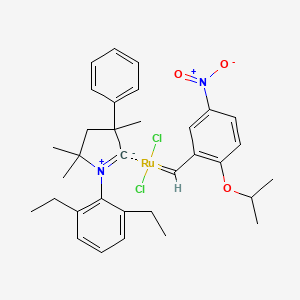

Jasmonic acid and its related compounds, collectively known as jasmonates, are lipid derivatives that are structurally related to mammalian eicosanoids. The molecular structure of JA allows it to be part of a complex signaling network that interacts with other phytohormones and regulates plant responses to environmental stimuli . The isoleucine conjugate of JA (JA-Ile) serves as the ligand for the receptor component COI1 in vascular plants .

Chemical Reactions Analysis

Jasmonic acid is involved in various chemical reactions within the plant, including the induction of gene expression for enzymes like phenylalanine ammonia lyase, which are part of the plant's chemical defense . JA also influences the expression of genes involved in the production of volatile organic compounds (VOCs) that can attract biological control agents . Additionally, JA can modulate the expression of genes that promote the uptake and translocation of heavy metals, thereby influencing the plant's tolerance to heavy metal toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of JA allow it to function as a signaling molecule that can be rapidly synthesized and mobilized within the plant in response to stress. JA levels are subject to dynamic changes, such as the rapid accumulation in soybean stems following wounding . JA can also affect the photosynthetic rates and stomatal conductance in plants, as observed in Quercus ilex leaves treated with JA . The distribution of JA within the plant varies, with higher levels typically found in younger organs and tissues undergoing development or stress responses .

科学研究应用

茉莉酸在植物信号传导和胁迫响应中的作用

茉莉酸 (JA) 及其衍生物(统称为茉莉酸酯)在调节植物生长和发育的众多生理过程中至关重要。它们在介导植物对生物和非生物胁迫的反应中发挥着重要作用。JA 信号通路涉及环境信号感知、生物合成、代谢和转运,以及信号受体和调控转录因子的激活 (Ruan 等人,2019 年)。此外,JA 对寒冷、干旱、盐度和重金属等各种非生物胁迫下的植物具有调节作用,在与其他植物激素一起作用的复杂信号网络中发挥作用 (Wang 等人,2020 年)。

茉莉酸酯的生物合成和信号转导

包括 JA 在内的茉莉酸酯衍生自脂质化合物,并改变植物中的基因表达,通常与其他植物激素形成网络。最近对茉莉酸酯生物合成、生物合成酶的晶体结构以及茉莉酸酯信号转导通路新识别组分的深入了解扩展了我们对其在植物中作用的理解。然而,识别特定的茉莉酸酯受体仍然是一个挑战 (Wasternack,2007 年)。

茉莉酸酯在植物防御和交流中的作用

茉莉酸和茉莉酸酯是植物防御病原体和食草节肢动物的关键。它们通过由其他胁迫激素介导的信号通路调节防御反应的上调和下调。遗传学方面的进展促进了对各种植物物种(包括单子叶植物和双子叶植物)中 JA 信号通路的的研究,揭示了它们在防御策略中的动态功能 (Okada 等人,2015 年)。

在增强胁迫耐受性中的作用

外源性施用 JA 已被证明可以诱导各种植物的胁迫耐受性。例如,在暴露于除草剂 imazapic 的烟草中,JA 施用通过调节抗氧化剂活性和植物激素水平来调节植物毒性反应并减轻负面影响 (Kaya 和 Doğanlar,2016 年)。类似地,种子处理和叶面施用 JA 通过改善各种生理过程和激素相互作用,增强了大豆幼苗的盐度胁迫耐受性 (Sheteiwy 等人,2020 年)。

茉莉酸酯在生物碱代谢中的作用

茉莉酸诱导防御蛋白和生物碱等次生代谢产物的生物合成。在生物碱代谢中,JA 激活多个生物合成基因的表达,特别是通过 ORCA(AP2/ERF 结构域植物转录因子)。这表明茉莉酸酯在植物代谢途径中具有更广泛的调节作用 (Memelink 等人,2001 年)。

对根际细菌群落的影响

JA 植物防御途径的激活可以改变根际细菌群落的组成。这在与有益微生物的相互作用中尤为重要,表明 JA 信号可能影响土壤中植物与细菌的相互作用,尤其是在坏死病原体和食草昆虫攻击期间 (Carvalhais 等人,2013 年)。

属性

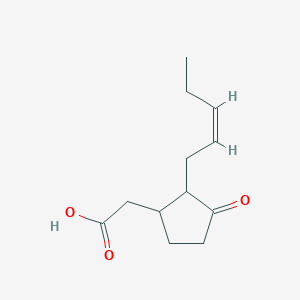

IUPAC Name |

2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1C(CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)

![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)